molecular formula C16H14ClN3O5 B2480093 TNF-alpha-IN-1 CAS No. 444287-49-4

TNF-alpha-IN-1

Cat. No.: B2480093
CAS No.: 444287-49-4
M. Wt: 363.75
InChI Key: XRAYWKDMFVKUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tumor necrosis factor alpha inhibitor 1 (TNF-alpha-IN-1) is a small molecule inhibitor that targets tumor necrosis factor alpha, a cytokine involved in systemic inflammation and is part of the body’s immune response. Tumor necrosis factor alpha plays a crucial role in the pathogenesis of various inflammatory and autoimmune diseases, making inhibitors like this compound valuable in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TNF-alpha-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route often includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

TNF-alpha-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic applications .

Scientific Research Applications

TNF-alpha-IN-1 has a wide range of scientific research applications:

Mechanism of Action

TNF-alpha-IN-1 exerts its effects by binding to tumor necrosis factor alpha, preventing it from interacting with its receptors on the cell surface. This inhibition blocks the downstream signaling pathways that lead to inflammation and immune responses. The primary molecular targets include tumor necrosis factor receptor 1 and tumor necrosis factor receptor 2, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TNF-alpha-IN-1

This compound is unique due to its small molecule nature, which allows for oral administration and potentially better tissue penetration compared to larger biologics like monoclonal antibodies. This makes it a promising candidate for developing new therapeutic agents with improved pharmacokinetic properties .

Conclusion

This compound is a significant compound in the field of inflammation and autoimmune disease research. Its unique properties and wide range of applications make it a valuable tool for scientists and a potential therapeutic agent for various diseases. Further research and development could lead to new and improved treatments for conditions involving tumor necrosis factor alpha.

Properties

IUPAC Name

2-chloro-N-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5/c17-6-12(22)18-7-8-2-1-3-9-13(8)16(25)20(15(9)24)10-4-5-11(21)19-14(10)23/h1-3,10H,4-7H2,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAYWKDMFVKUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Triethylamine (0.6 g, 6 mmol) was added to a stirred suspension of 4-(aminomethyl)-2-(2,6-dioxo(3-piperidyl))isoindoline-1,3-dione hydrochloride (0.8 g, 2.5 mmol) in THF (70 ml). After stirring for 5 min, chloroacetyl chloride (0.34 g, 3 mmol) was added and the resulting mixture was heated at reflux for 3 hours. The solvent was removed in vacuo and the residue was dissolved in dichloromethane (70 ml), washed with water (20 ml), 2N HCl (30 ml), water (2×30 ml), brine (30 ml) and dried. Solvent was removed in vacuo and the resulting solid was slurried in dichloromethane (10 ml) and ether (10 ml) and filtered to give 0.76 g (84%) of the product: 1H NMR (DMSO-d6) δ 11.15 (s, 1H), 8.87 (t, J=5.9 Hz, 1H), 7.88–7.68 (m, 3H), 5.19–5.12 (dd, J=5.3 and 12.6 Hz, 1H), 4.77 (d, J=5.9 Hz, 2H), 4.19 (s, 2H), 2.96–2.83 (m, 1H), 2.65–2.51 (m, 2H), 2.11–2.04 (m, 1H); 13C NMR (DMSO-d6) δ 172.88, 169.90, 167.53, 167.01, 166.67, 138.46, 134.90, 133.22, 131.63, 127.26, 122.14, 48.94, 42.61, 38.27, 30.99, 22.05.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.